1,5-Diethyl-4-iodo-1H-pyrazole supplier BLDpharm catalog BD612665
1,5-Diethyl-4-iodo-1H-pyrazole supplier BLDpharm catalog BD612665
An In-Depth Technical Guide to 1,5-Diethyl-4-iodo-1H-pyrazole BLDpharm Catalog No. BD612665
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds make it an ideal core for designing potent and selective therapeutic agents.[3] Pyrazole-containing drugs have demonstrated efficacy across a vast range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2][4][5]
This guide focuses on 1,5-Diethyl-4-iodo-1H-pyrazole , a highly versatile synthetic building block available from suppliers like BLDpharm. The strategic placement of an iodine atom at the C4 position transforms the stable pyrazole core into a reactive handle for sophisticated molecular engineering. This iodo-substituent is the key to unlocking a vast chemical space through modern cross-coupling reactions, enabling the synthesis of novel, highly functionalized pyrazole derivatives. The N1 and C5 diethyl groups provide steric and electronic modulation, enhancing solubility and influencing the compound's interaction with biological targets. This document serves as a comprehensive technical resource, detailing the compound's properties, reactivity, and proven applications, empowering researchers to fully leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. While a specific datasheet for BLDpharm's BD612665 was not publicly available, the following properties are based on the known characteristics of structurally related 4-iodopyrazoles.[6][7][8]
| Property | Value | Justification / Reference |
| Catalog Number | BD612665 | BLDpharm |
| Chemical Name | 1,5-Diethyl-4-iodo-1H-pyrazole | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₁IN₂ | Derived from structure |
| Molecular Weight | 250.08 g/mol | Calculated from atomic weights |
| Appearance | Off-white to pale yellow solid | Typical appearance for similar iodo-pyrazoles.[6] |
| Melting Point | Not specified; likely >50 °C | Iodination and alkylation generally increase the melting point over parent pyrazole. |
| Solubility | Soluble in DMF, DMSO, chlorinated solvents | General solubility profile for substituted pyrazole derivatives.[6] |
| Key Functional Groups | Pyrazole ring, C-I bond, Ethyl groups | The C-I bond is the primary reactive site for cross-coupling.[6] |
Spectroscopic Signatures:
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¹H NMR: Protons on the ethyl groups would be visible as characteristic triplets and quartets. The C3 proton of the pyrazole ring would appear as a singlet in the aromatic region.
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¹³C NMR: The spectrum would show distinct signals for the two unique ethyl carbons, as well as three signals for the pyrazole ring carbons. The C4 carbon, bonded to iodine, would be significantly shifted.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 250.08, with a characteristic isotopic pattern due to the presence of iodine.
Synthesis and Mechanistic Considerations
The synthesis of 4-iodopyrazoles is a well-established field, providing reliable access to this class of compounds.[9] A primary and highly effective method is the direct electrophilic iodination of a pre-formed pyrazole ring. The causality behind this approach lies in the electron-rich nature of the pyrazole heterocycle, which makes the C4 position susceptible to attack by an electrophilic iodine source.
A plausible synthetic pathway for 1,5-Diethyl-4-iodo-1H-pyrazole involves the treatment of 1,5-diethyl-1H-pyrazole with an iodinating agent. Common reagents include molecular iodine (I₂) in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS).[9][10]
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The pyrazole nucleus is a key feature in numerous blockbuster drugs. [5]For example, Celecoxib (Celebrex) is a selective COX-2 inhibitor for treating arthritis, and Sildenafil (Viagra) is a PDE5 inhibitor for erectile dysfunction. More recently, pyrazole-containing kinase inhibitors like Ruxolitinib have become critical in cancer therapy. [5] 1,5-Diethyl-4-iodo-1H-pyrazole (BD612665) is a direct precursor for novel analogues of these successful drugs. Researchers can utilize this building block to:
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Generate Diverse Libraries: By employing parallel synthesis and a variety of coupling partners (e.g., different boronic acids), large libraries of novel 4-substituted pyrazoles can be rapidly assembled for high-throughput screening.
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Synthesize Kinase Inhibitors: Many kinase inhibitors use a substituted heterocyclic core to interact with the ATP-binding pocket. BD612665 provides a scaffold to append various aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) for new kinase inhibitor candidates. [6]* Develop Novel Antibacterial Agents: The pyrazole scaffold has been identified in compounds with potent activity against drug-resistant bacteria, including MRSA. [1]New derivatives synthesized from BD612665 could lead to the discovery of novel antibacterial agents with unique mechanisms of action.
Experimental Protocols
Handling and Storage of Organoiodine Compounds
Organoiodine compounds require careful handling to maintain their purity and ensure safety.
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Light Sensitivity: Like many organoiodides, this compound may be sensitive to light. Prolonged exposure can cause gradual decomposition, often indicated by a purplish discoloration due to the formation of molecular iodine (I₂). It is imperative to store the product in amber or opaque vials. [11]* Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area. [12]For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent both decomposition and reaction with atmospheric moisture.
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Inert Atmosphere: When handling the solid for weighing or addition to a reaction, it is best practice to work quickly or under a blanket of inert gas to minimize exposure to air and moisture.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step method for a typical Suzuki-Miyaura reaction.
Objective: To synthesize 1,5-Diethyl-4-(4-methoxyphenyl)-1H-pyrazole.
Materials:
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1,5-Diethyl-4-iodo-1H-pyrazole (BD612665)
-
4-Methoxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
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Toluene, anhydrous
-
Deionized Water
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-Diethyl-4-iodo-1H-pyrazole (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.). Then, add the anhydrous solvents, typically a mixture such as Dioxane/Toluene/Water (e.g., in a 4:1:1 ratio). The solvent should be degassed prior to use.
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically change color as the reaction progresses.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
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Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for BD612665 is not provided here, hazard information can be extrapolated from structurally similar compounds like 4-iodopyrazole. [7]
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GHS Hazard Statements (Anticipated):
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Harmful if swallowed (H302). [7] * Causes skin irritation (H315). [7] * Causes serious eye irritation (H319). [7] * May cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear nitrile gloves and a lab coat.
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Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust.
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Always consult the official SDS from the supplier (BLDpharm) before use and perform a thorough risk assessment for your specific experimental setup.
Conclusion
1,5-Diethyl-4-iodo-1H-pyrazole is more than just a chemical; it is a strategic tool for innovation in drug discovery and materials science. Its pre-activated C-I bond provides a reliable and versatile entry point for constructing complex molecular architectures through robust cross-coupling chemistry. By understanding its properties, reactivity, and proper handling, researchers can efficiently translate this building block into novel compounds with significant therapeutic potential.
References
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Title: Synthesis of 4-iodopyrazoles: A Brief Review. Source: ResearchGate. [Link]
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Title: SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Source: Middle East Technical University. [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC (National Center for Biotechnology Information). [Link]
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Title: 4-Iodopyrazole | C3H3IN2. Source: PubChem (National Center for Biotechnology Information). [Link]
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Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. [Link]
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Title: Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Source: NIH (National Institutes of Health). [Link]
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Title: Recent applications of pyrazole and its substituted analogs. Source: International Journal of Applied Research. [Link]
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Title: Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions. Source: ACS Publications. [Link]
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Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: PMC (National Center for Biotechnology Information). [Link]
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Title: Organoiodine chemistry. Source: Wikipedia. [Link]
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Title: Practical Synthesis of Pyrazol-4-thiols. Source: ChemRxiv. [Link]
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Title: Iodomethane - Storage and purification. Source: Wikipedia. [Link]
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Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry. [Link]
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Title: How Should Hydroiodic Acid Be Stored? Source: YouTube. [Link]
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Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances. [Link]
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